![molecular formula C5H7NO3 B011210 (S)-Methyl 4-oxoazetidine-2-carboxylate CAS No. 100188-44-1](/img/structure/B11210.png)
(S)-Methyl 4-oxoazetidine-2-carboxylate
Overview
Description
“(S)-Methyl 4-oxoazetidine-2-carboxylate” is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.12 . It is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for “(S)-Methyl 4-oxoazetidine-2-carboxylate” is1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(S)-Methyl 4-oxoazetidine-2-carboxylate” is an oil with a melting point of 47-49°C .Scientific Research Applications
Enzyme Inhibitors
The compound has been used in the synthesis of β-Lactam derivatives which are known to act as enzyme inhibitors . These derivatives have been used as peptidomimetics .
Inhibition of Elastase and Papain
N-Substituted derivatives of (S)-4-Oxoazetidine-2-carboxylate have been used as inhibitors of elastase and papain . These enzymes are involved in various biological processes and their inhibition can be crucial in certain medical conditions.
Peptidomimetics
Carboxy peptidyl derivatives of (S)-4-Oxoazetidine-2-carboxylate have been used as peptidomimetics . Peptidomimetics are compounds that mimic the structure and function of peptides, and they have wide applications in drug discovery and design.
Inhibition of Amino Acid Synthesis
Benzyl 4-oxoazetidine-2-carboxylate, a derivative of 4-oxoazetidine-2-carboxylate, has been shown to inhibit the activity of enzymes involved in the synthesis of various amino acids . This can be useful in studying metabolic pathways and designing drugs that target these pathways.
Reversible Alkylation
Benzyl 4-oxoazetidine-2-carboxylate is reversibly alkylated by benzyl . This property can be exploited in various chemical reactions and syntheses.
Protease Inhibition
Benzyl 4-oxoazetidine-2-carboxylate is irreversibly inhibited by proteases . This makes it a potential candidate for the development of protease inhibitors, which are a class of antiviral drugs used to treat HIV and Hepatitis C.
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl (2S)-4-oxoazetidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKVYXZJTFOVKC-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-oxoazetidine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.